molecular formula C12H13ClN4OS B7767214 2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone

2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone

Cat. No.: B7767214
M. Wt: 296.78 g/mol
InChI Key: SENZJNNRBQJAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the thieno[2,3-d]pyrimidine core.

    Reduction Products: Reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c13-7-10(18)16-2-4-17(5-3-16)11-9-1-6-19-12(9)15-8-14-11/h1,6,8H,2-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENZJNNRBQJAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CSC3=NC=N2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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